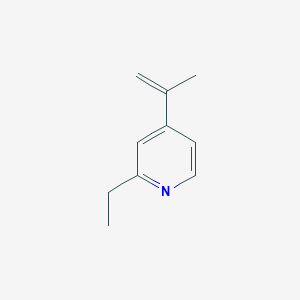
2-Ethyl-4-prop-1-en-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-prop-1-en-2-ylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- The compound has been utilized in a phosphine-catalyzed [4 + 2] annulation process, where ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines. This leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
- Ethyl propiolate reacts regioselectively with 1-(propergyl)-pyridinium-3-olate, yielding multiple regioisomers and demonstrating the compound's reactivity in ultrasonic synthesis and molecular structure studies (Aboelnaga, Hagar, & Soliman, 2016).
Catalysis and Chemical Transformation
- In a study, 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine was used in the synthesis of Fe(II) and Ni(II) complexes, which were effective in the asymmetric transfer hydrogenation of ketones (Magubane, Alam, Ojwach, & Munro, 2017).
Molecular Structure and Analysis
- The compound's derivatives have been studied for their spectral and structural properties using density functional theory, particularly focusing on 4-ethyl and 4-(p-tolyl)-1-(pyridin-2-yl)thiosemicarbazides and their Pd(II) complexes (Abdel‐Rhman, Hassanian, & El-asmy, 2012).
Biological Evaluation
- N-substituted pyrrolyl chalcones synthesized from the compound have been examined for their odor characteristics and biological activities, including antifungal properties (Hu, Ji, Su, Zhao, Zhang, Zhao, & Lai, 2022).
Propriétés
Numéro CAS |
142896-08-0 |
|---|---|
Nom du produit |
2-Ethyl-4-prop-1-en-2-ylpyridine |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-ethyl-4-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h5-7H,2,4H2,1,3H3 |
Clé InChI |
YWBBITMUIVBYJO-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CC(=C1)C(=C)C |
SMILES canonique |
CCC1=NC=CC(=C1)C(=C)C |
Synonymes |
Pyridine, 2-ethyl-4-(1-methylethenyl)- (9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




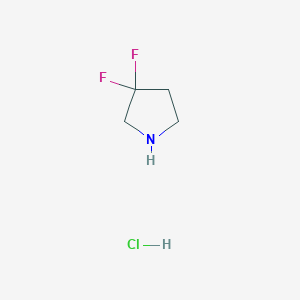
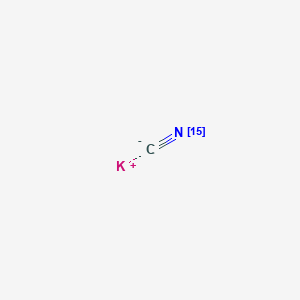
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
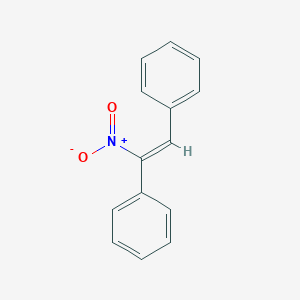
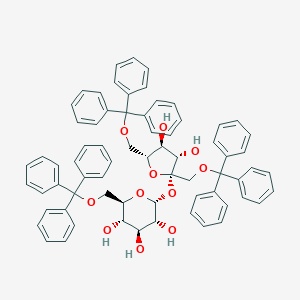
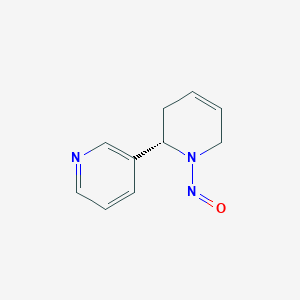

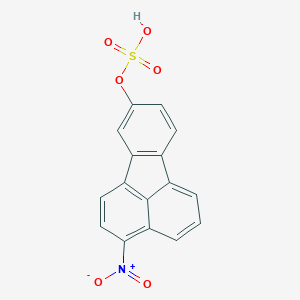
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)